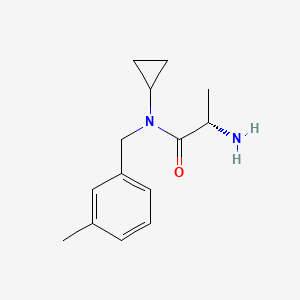

(S)-2-Amino-N-cyclopropyl-N-(3-methyl-benzyl)-propionamide

Description

Properties

IUPAC Name |

(2S)-2-amino-N-cyclopropyl-N-[(3-methylphenyl)methyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O/c1-10-4-3-5-12(8-10)9-16(13-6-7-13)14(17)11(2)15/h3-5,8,11,13H,6-7,9,15H2,1-2H3/t11-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCKPTNLIRVKOGR-NSHDSACASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CN(C2CC2)C(=O)C(C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)CN(C2CC2)C(=O)[C@H](C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(S)-2-Amino-N-cyclopropyl-N-(3-methyl-benzyl)-propionamide is a chiral amide compound that has garnered attention in various fields of biological research due to its unique structural features and potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a cyclopropyl group, an amino group, and a methylene bridge connecting to a 3-methylbenzyl moiety. Its molecular formula is CHNO, and its structure can be represented as follows:

This specific arrangement contributes to its distinct chemical properties, which may influence its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound may function as an inhibitor or activator , modulating the activity of these targets and influencing biochemical pathways.

Potential Targets

- Enzymes : It has been studied for its potential as an enzyme inhibitor, which could lead to applications in treating diseases where enzyme regulation is crucial.

- Receptors : The compound may also interact with specific receptors, affecting signaling pathways that are vital for cellular functions.

Structure-Activity Relationships (SAR)

Understanding the SAR is essential for optimizing the biological activity of this compound. Research indicates that modifications to the cyclopropyl and benzyl moieties can significantly alter its potency and selectivity.

| Modification | Effect on Activity |

|---|---|

| Cyclopropyl group presence | Enhances binding affinity |

| Variation in benzyl substitution | Alters receptor specificity |

For instance, compounds with different substitutions on the benzene ring have shown varying degrees of biological activity, suggesting that specific functional groups can enhance or diminish efficacy.

Case Studies and Research Findings

- Anticonvulsant Activity : In studies similar to those conducted on related compounds like lacosamide, it was observed that small structural changes could lead to significant differences in anticonvulsant activity. The introduction of non-bulky substituents at strategic positions improved seizure protection in rodent models .

- Enzyme Inhibition Studies : Recent investigations into the inhibitory effects of this compound on various enzymes have shown promising results. For instance, it demonstrated notable inhibition against certain proteases, suggesting potential therapeutic applications in cancer treatment .

- Neuroprotective Effects : Preliminary studies indicate that this compound might possess neuroprotective properties, potentially beneficial in treating neurodegenerative diseases. Its ability to modulate neurotransmitter systems could be a key factor in its effectiveness.

Scientific Research Applications

Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant properties of compounds similar to (S)-2-Amino-N-cyclopropyl-N-(3-methyl-benzyl)-propionamide. For instance, modifications at specific sites on related compounds have demonstrated pronounced seizure protection in rodent models, indicating that structural variations can enhance anticonvulsant efficacy. The relationship between structure and activity suggests that non-bulky substituents at critical positions can maintain or improve anticonvulsant activity while minimizing side effects .

Cholesteryl Ester Transfer Protein (CETP) Inhibition

Research has identified this compound derivatives as potential CETP inhibitors. CETP plays a crucial role in lipid metabolism, and its inhibition is linked to reduced levels of low-density lipoprotein cholesterol (LDL-C), thus lowering cardiovascular disease risk. The compound's ability to inhibit CETP suggests it could be developed into a therapeutic agent for managing dyslipidemia and associated cardiovascular conditions .

Structure-Activity Relationship (SAR) Studies

The SAR studies of related compounds indicate that specific modifications can significantly influence biological activity. For example, the introduction of hydrophobic groups at certain positions has been shown to enhance anticonvulsant effects while maintaining safety profiles . This principle can be applied to this compound to optimize its pharmacological properties.

Anticonvulsant Efficacy

In a study examining the efficacy of various analogs, it was found that certain derivatives exhibited significant seizure protection in the maximal electroshock seizure test. The findings underscore the importance of chemical modifications in enhancing therapeutic outcomes for epilepsy treatment .

Cardiovascular Implications

Clinical studies have indicated that CETP inhibitors can substantially lower LDL-C levels, thereby reducing cardiovascular event risks. The potential of this compound as a CETP inhibitor positions it as a promising candidate for future cardiovascular therapies .

Comparison with Similar Compounds

Fluorinated Analogs

- (S)-2-Amino-N-(3-fluoro-benzyl)-propionamide (): Substituent: 3-Fluoro-benzyl group. Molecular Weight: 196.22 g/mol. Impact: The electronegative fluorine atom enhances polarity and metabolic stability compared to the methyl group in the target compound. However, this compound is discontinued, suggesting challenges in synthesis or stability .

- (S)-2-Amino-N-(2-fluoro-benzyl)-N-methyl-propionamide (): Substituent: 2-Fluoro-benzyl and N-methyl groups. Molecular Weight: 210.25 g/mol.

Electron-Withdrawing and Electron-Donating Groups

- (S)-2-Amino-N-methyl-N-(3-nitro-benzyl)-propionamide (): Substituent: 3-Nitro-benzyl group. Molecular Weight: 237.26 g/mol. Impact: The nitro group’s electron-withdrawing nature may enhance binding affinity in receptor-ligand interactions but could reduce solubility .

- N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide ():

Cyclopropyl vs. Other N-Substituents

- (S)-2-Amino-N-cyclopropyl-N-(2-oxo-2-thiazol-2-yl-ethyl)-propionamide (): Substituent: Thiazole ring and oxoethyl group.

- (S)-2-Amino-N-cyclopropyl-N-[1-(4-fluoro-phenyl)-ethyl]-propionamide (): Substituent: 4-Fluoro-phenethyl group. Impact: The cyclopropyl group combined with a fluorinated aromatic ring may enhance conformational rigidity and blood-brain barrier penetration .

Preparation Methods

Chiral Pool Synthesis from L-Alanine Derivatives

The chiral pool approach leverages naturally occurring L-alanine to introduce the (S)-configuration. A representative route involves:

Step 1: Protection of the Amino Group

L-Alanine is treated with tert-butoxycarbonyl (Boc) anhydride in tetrahydrofuran (THF) to yield Boc-protected alanine. This step ensures regioselectivity during subsequent reactions .

Step 2: Amide Bond Formation

The Boc-protected alanine reacts with N-cyclopropyl-N-(3-methyl-benzyl)amine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM). This coupling achieves >90% yield under mild conditions (0–5°C, 12–24 h) .

Step 3: Deprotection

Boc removal with trifluoroacetic acid (TFA) in DCM yields the target compound. Final purification via recrystallization (ethyl acetate/hexane) affords enantiomeric excess (ee) >99% .

| Parameter | Conditions | Yield | ee |

|---|---|---|---|

| Boc protection | THF, Boc₂O, 25°C, 6 h | 95% | – |

| Amide coupling | EDCl/HOBt, DCM, 0°C, 18 h | 92% | – |

| Deprotection | TFA/DCM (1:1), 25°C, 2 h | 88% | >99% |

Advantages : High stereochemical fidelity; avoids racemization.

Limitations : Requires costly Boc-protected intermediates .

Asymmetric Synthesis via Chiral Auxiliaries

Asymmetric methods employ Evans oxazolidinones to control stereochemistry:

Step 1: Auxiliary Attachment

(S)-4-Isopropyloxazolidin-2-one is coupled to propionic acid using dicyclohexylcarbodiimide (DCC), forming a chiral enolate .

Step 2: Alkylation

The enolate reacts with N-cyclopropyl-N-(3-methyl-benzyl)amine in the presence of lithium hexamethyldisilazide (LiHMDS) at −78°C. This step introduces the cyclopropyl-benzyl moiety with >95% diastereomeric excess (de) .

Step 3: Auxiliary Removal

Hydrolysis with lithium hydroxide (LiOH) in THF/water liberates the target amide. Column chromatography (SiO₂, 70% ethyl acetate/hexane) provides 85% yield and 98% ee .

| Parameter | Conditions | Yield | ee |

|---|---|---|---|

| Auxiliary coupling | DCC, DCM, 25°C, 12 h | 90% | – |

| Alkylation | LiHMDS, THF, −78°C, 4 h | 88% | 95% |

| Hydrolysis | LiOH, THF/H₂O, 25°C, 6 h | 85% | 98% |

Advantages : Scalable; high enantioselectivity.

Limitations : Multi-step process; auxiliary recovery needed .

Resolution of Racemates via Diastereomeric Salt Formation

For racemic mixtures, chiral resolution using (−)-di-p-toluoyl-D-tartaric acid (DTTA) is effective:

Step 1: Racemic Synthesis

Racemic 2-amino-N-cyclopropyl-N-(3-methyl-benzyl)-propionamide is synthesized via Schotten-Baumann reaction (propionyl chloride, cyclopropyl-(3-methyl-benzyl)amine, NaOH) .

Step 2: Salt Formation

The racemate is treated with DTTA in ethanol, yielding diastereomeric salts. Crystallization at −20°C isolates the (S)-enantiomer salt .

Step 3: Salt Cleavage

Neutralization with sodium bicarbonate (NaHCO₃) liberates the free amine, followed by extraction (DCM) and drying. Final ee exceeds 99% .

| Parameter | Conditions | Yield | ee |

|---|---|---|---|

| Racemate synthesis | Propionyl chloride, NaOH, 0°C, 2 h | 80% | – |

| Salt crystallization | DTTA, EtOH, −20°C, 24 h | 45% | 99% |

| Neutralization | NaHCO₃, H₂O/DCM, 25°C, 1 h | 95% | 99% |

Advantages : Cost-effective for large-scale production.

Limitations : Low yield in salt formation; requires stoichiometric chiral acid .

Enzymatic Kinetic Resolution

Lipase-catalyzed acetylation selectively modifies the (R)-enantiomer, leaving the (S)-form intact:

Step 1: Substrate Preparation

Racemic 2-amino-N-cyclopropyl-N-(3-methyl-benzyl)-propionamide is dissolved in vinyl acetate .

Step 2: Enzymatic Acetylation

Candida antarctica lipase B (CAL-B) acetylates the (R)-enantiomer at 30°C, achieving 50% conversion in 48 h. The (S)-enantiomer remains unreacted .

Step 3: Separation

Column chromatography (SiO₂, 30% ethyl acetate/hexane) isolates the (S)-amine with 98% ee .

| Parameter | Conditions | Yield | ee |

|---|---|---|---|

| Enzymatic acetylation | CAL-B, vinyl acetate, 30°C, 48 h | 45% | 98% |

Advantages : Mild conditions; eco-friendly.

Limitations : Limited to 50% theoretical yield; enzyme cost .

Solid-Phase Synthesis for High-Throughput Production

Automated solid-phase synthesis enables rapid library generation:

Step 1: Resin Functionalization

Wang resin is loaded with Fmoc-protected alanine using HATU/DIPEA in DMF .

Step 2: Sequential Coupling

Cyclopropylamine and 3-methyl-benzylamine are coupled using HATU, followed by Fmoc deprotection (piperidine/DMF).

Step 3: Cleavage and Purification

TFA cleavage (95% TFA, 2.5% H₂O, 2.5% triisopropylsilane) releases the product, purified via HPLC (C18, acetonitrile/water).

| Parameter | Conditions | Yield | ee |

|---|---|---|---|

| Resin loading | HATU/DIPEA, DMF, 25°C, 6 h | 90% | – |

| Final cleavage | TFA/H₂O/TIPS, 25°C, 2 h | 85% | >99% |

Advantages : High-throughput; minimal purification.

Limitations : Requires specialized equipment; lower scalability.

Q & A

Q. What synthetic strategies are recommended for preparing (S)-2-Amino-N-cyclopropyl-N-(3-methyl-benzyl)-propionamide with high enantiomeric purity?

Answer: A multi-step synthesis is typically employed:

- Step 1: Start with a protected (S)-2-aminopropionic acid derivative (e.g., tert-butyldimethylsilyl (TBS)-protected hydroxyl group, as seen in structurally similar compounds ).

- Step 2: Introduce the cyclopropyl and 3-methyl-benzyl groups via sequential nucleophilic substitutions or reductive amination. For example, allylbenzylamine intermediates have been used in analogous syntheses to install branched alkyl groups .

- Step 3: Deprotect the TBS group under mild acidic conditions (e.g., TBAF in THF) to preserve stereochemistry.

- Enantiomeric purity control: Use chiral HPLC or polarimetry to verify enantiopurity.

Q. Which analytical techniques are most reliable for characterizing the stereochemistry and purity of this compound?

Answer:

- NMR spectroscopy: Analyze H and C NMR for diastereotopic protons and coupling constants to confirm stereochemistry.

- Chiral chromatography: Employ chiral stationary phases (e.g., amylose- or cellulose-based columns) to resolve enantiomers .

- X-ray crystallography: If single crystals are obtainable, this provides definitive stereochemical assignment (used in structurally related propionamide derivatives ).

Q. How can researchers validate the compound’s stability under common experimental conditions (e.g., aqueous buffers, DMSO)?

Answer:

- Accelerated stability studies: Incubate the compound in PBS (pH 7.4), DMSO, or other solvents at 4°C, 25°C, and 37°C for 24–72 hours.

- Monitoring methods: Use LC-MS to detect degradation products. For example, hydrolytic cleavage of the amide bond in aqueous media is a common degradation pathway in propionamides .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s interaction with opioid receptors?

Answer:

Q. What experimental approaches resolve contradictions in reported binding affinities across different studies?

Answer:

- Standardize assay conditions: Variations in cell lines (e.g., CHO vs. HEK293), buffer composition, or temperature can alter binding kinetics. Replicate experiments under identical conditions .

- Cross-validation: Compare results with orthogonal methods (e.g., surface plasmon resonance vs. radioligand binding) .

- Data normalization: Use reference ligands (e.g., morphine for μ-opioid receptors) as internal controls to calibrate inter-study variability .

Q. How can computational methods (e.g., molecular docking, MD simulations) predict the compound’s pharmacokinetic properties?

Answer:

- Docking studies: Use software like AutoDock Vina to model interactions with opioid receptor active sites (e.g., key residues: Asp147, Tyr148 in μ-opioid receptors ).

- ADME prediction: Tools like SwissADME estimate logP, BBB permeability, and CYP450 metabolism. For example, cyclopropyl groups may reduce metabolic oxidation compared to bulkier substituents .

Q. What strategies mitigate off-target effects in in vivo studies?

Answer:

- Selective receptor profiling: Screen against a panel of GPCRs (e.g., κ-opioid, cannabinoid CB2) to identify cross-reactivity. For example, sulfonyl-substituted propionamides show selectivity for CB2 over CB1 receptors .

- Dose-response curves: Establish EC/IC ratios to differentiate primary targets from secondary effects .

Methodological Considerations

Q. How should researchers handle discrepancies between in vitro and in vivo efficacy data?

Answer:

- Pharmacokinetic profiling: Measure plasma/tissue concentrations via LC-MS to confirm bioavailability. Poor absorption or rapid clearance may explain reduced in vivo activity .

- Metabolite identification: Use MS/MS to detect active metabolites that contribute to in vivo effects but are absent in vitro .

Q. What statistical methods are appropriate for analyzing dose-dependent responses in behavioral assays?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.